molecular formula C19H16ClN5O2S B2617103 2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034262-58-1

2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2617103
CAS No.: 2034262-58-1
M. Wt: 413.88
InChI Key: KWJACHBPOMURRF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a 3-chloro-4-methoxyphenylacetamide moiety linked via a methylene bridge. Its design integrates heterocyclic pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-27-15-6-4-12(9-13(15)20)10-19(26)21-11-18-23-22-17-7-5-14(24-25(17)18)16-3-2-8-28-16/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJACHBPOMURRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 3-chloro-4-methoxyphenyl and the thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl moieties. These intermediates are then coupled through a series of reactions involving acylation, cyclization, and condensation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Cyclization Mechanism

The triazolo-pyridazine core forms via a 1,3-dipolar cycloaddition between a hydrazine derivative and an aldehyde. This step establishes the fused heterocyclic ring system .

Thiophen Substitution

The thiophen-2-yl group is introduced via nucleophilic aromatic substitution at the 6-position of the triazolo-pyridazine. The reaction typically requires activating groups (e.g., electron-withdrawing groups) and basic conditions to generate the nucleophile.

Acetamide Formation

The acetamide linkage forms through amide bond coupling , often using reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group.

Functional Group Reactivity

  • Thiophen-2-yl moiety : Susceptible to oxidation (e.g., H₂O₂) or electrophilic substitution (e.g., bromination).

  • Acetamide group : Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives.

  • Chloro group : May undergo nucleophilic substitution (e.g., with NH₃ or amines) under polar aprotic solvents.

Functional Group Reaction Type Reagents/Conditions
Thiophen-2-ylOxidationH₂O₂, acidic conditions
AcetamideHydrolysisHCl or NaOH, heat
Chloro substituentNucleophilic substitutionNH₃, DMF, elevated temperatures

Biological Relevance

The triazolo-pyridazine core interacts with kinases (e.g., c-Met) and enzymes , modulating cellular signaling pathways . This reactivity underpins its potential as a therapeutic agent in cancer research .

Stability and Purification

  • Stability : The compound is stable under standard laboratory conditions but degrades under harsh acidic/basic environments.

  • Purification : Techniques like column chromatography or crystallization are employed to isolate the pure compound.

Scientific Research Applications

Antiviral Applications

Research has indicated that compounds containing triazole and pyridazine derivatives exhibit significant antiviral activities. For instance, studies have shown that similar structures can inhibit viral replication mechanisms by targeting specific viral enzymes or processes. The compound of interest may demonstrate comparable efficacy against various viruses due to its structural similarities to known antiviral agents.

  • Mechanism of Action : The presence of the triazolo group is critical for binding to viral proteins, potentially disrupting their function.
  • Efficacy : Preliminary studies suggest that derivatives with similar scaffolds have shown promising results against viruses such as HIV and Hepatitis C, warranting further investigation into this compound's potential.

Anticancer Properties

Compounds with heterocyclic structures are often explored for their anticancer properties. The specific arrangement of functional groups in 2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide may enhance its ability to interact with cancer cell pathways.

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that similar compounds can induce apoptosis or inhibit proliferation.
  • Synergy with Other Agents : There is potential for this compound to work synergistically with other chemotherapeutic agents, enhancing overall efficacy while reducing side effects.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step processes that require careful optimization to yield high purity products.

  • Synthetic Routes : Various synthetic pathways have been explored, including microwave-assisted synthesis and solvent-free methods that enhance yield and reduce environmental impact.
  • Characterization Techniques : Characterization is achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridazine/Triazolopyrimidine Cores
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-2-yl), 3-chloro-4-methoxyphenylacetamide Not explicitly reported (inferred kinase/antimicrobial potential) N/A
AP-PROTAC-1 Thieno-triazolo-diazepine 4-Chlorophenyl, dioxoisoindolinyl PROTAC (protein degradation) [1]
10a Benzothieno-triazolo-pyrimidine Phenylsulfanylacetamide Antimicrobial (hypothetical) [2]
Example 284 (EP 3 532 474 B1) Triazolo[4,3-a]pyridine 4-Chlorophenyl, trifluoropropoxy Kinase inhibition (JAK/STAT pathway) [7]

Key Observations :

  • Substituent Impact : The thiophen-2-yl group may enhance electron-rich interactions compared to the 4-chlorophenyl group in Example 284, possibly altering target selectivity .
  • Bioisosteric Replacement : The 3-chloro-4-methoxyphenyl group in the target compound replaces the 4-hydroxyphenyl group in ’s analogue, which could reduce polarity and improve blood-brain barrier penetration .
Comparison of Physicochemical Properties
Property Target Compound Compound Example 285 (EP 3 532 474 B1)
Molecular Weight ~480 g/mol (estimated) 549.02 g/mol 511.85 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.9
Hydrogen Bond Acceptors 7 6 8
Key Functional Groups Thiophene, chloro-methoxyphenyl Hydroxyphenyl, chlorophenyl Trifluoropropoxy, methylpyridazine

Analysis :

  • The target compound’s higher LogP (vs. ’s analogue) is attributed to the methoxy group replacing a hydroxyl, reducing hydrogen-bonding capacity but enhancing membrane permeability .

Yield Comparison :

  • Target compound synthesis may align with ’s 90.2% yield for pyrimidinyl-thioacetamide derivatives if optimized .

Biological Activity

The compound 2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a novel synthetic derivative featuring a complex structure that incorporates triazole and pyridazine moieties. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of specific kinases.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN5O2SC_{19}H_{16}ClN_{5}O_{2}S with a molecular weight of 413.9 g/mol. The structure includes a chloro and methoxy group on the phenyl ring, alongside a thiophene ring connected to a triazolo-pyridazine scaffold.

PropertyValue
Molecular FormulaC19H16ClN5O2SC_{19}H_{16}ClN_{5}O_{2}S
Molecular Weight413.9 g/mol
CAS Number2034262-58-1

1. Cytotoxicity Studies

Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrated IC50 values indicating moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that the compound may induce apoptosis and cell cycle arrest in the G0/G1 phase, enhancing its potential as a therapeutic agent against cancer.

2. Kinase Inhibition

The compound's structural features suggest potential inhibitory activity against c-Met kinase, which is implicated in various cancers due to its role in cell proliferation and survival. Inhibitory assays have demonstrated that related compounds exhibit IC50 values comparable to known inhibitors like Foretinib.

Table 2: Kinase Inhibitory Activity

CompoundKinase TargetIC50 (μM)
12ec-Met0.090
Foretinibc-Met0.019

The proposed mechanism of action involves the interaction of the triazole and pyridazine moieties with the ATP-binding site of c-Met kinase, leading to inhibition of its activity. This inhibition can result in decreased tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Recent studies have explored the biological activities of similar compounds within the same chemical class:

  • Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and tested for their cytotoxic effects on breast cancer cells (MCF-7). The most promising candidates exhibited IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the thiophene and triazole rings significantly impact biological activity. Compounds with halogen substitutions generally displayed enhanced potency against target cancer cell lines .

Q & A

Q. What synthetic strategies are recommended for preparing the core triazolopyridazine scaffold in this compound?

The triazolopyridazine moiety can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example, substituted pyridazines can undergo annulation with thiophene-containing reagents to introduce the thiophen-2-yl group at position 5. Key steps include:

  • Substitution reactions under alkaline conditions for introducing methoxy or chloro substituents (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
  • Reductive amination for forming the acetamide linker, often employing iron powder in acidic conditions to reduce nitro intermediates to anilines .
  • Condensation reactions with cyanoacetic acid or chloroacetyl chloride, using agents like DCC (dicyclohexylcarbodiimide) to activate carboxyl groups .

Q. How can structural ambiguities in the final compound be resolved using spectroscopic methods?

A combination of techniques is critical:

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the triazolopyridazine core (distinct splitting patterns for fused heterocycles) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates the molecular formula (e.g., C22_{22}H17_{17}ClN6_6O2_2S) and detects isotopic patterns for chlorine .
  • X-ray crystallography : Resolves stereoelectronic effects in the triazolopyridazine-thiophene junction, critical for understanding π-π stacking interactions .

Q. What preliminary assays are used to evaluate biological activity?

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known triazolopyridazine inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for the acetamide linker formation?

Statistical optimization methods like Design of Experiments (DoE) are recommended:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. dioxane), and catalyst loading (e.g., 1–5 mol% Pd(OAc)2_2) .
  • Response surface modeling : Identifies optimal conditions (e.g., 100°C in dioxane with 3 mol% catalyst) to maximize yield while minimizing side products like hydrolyzed acetamide .
  • Scale-up challenges : Monitor exotherms during condensation steps to prevent decomposition .

Q. How should contradictory data in biological activity across cell lines be addressed?

  • Orthogonal assays : Confirm results using alternative methods (e.g., Western blotting for target protein inhibition alongside cell viability assays) .
  • Metabolic stability testing : Use liver microsomes to rule out differential metabolite formation in resistant cell lines .
  • Structure-Activity Relationship (SAR) studies : Modify the thiophene or methoxyphenyl groups to isolate contributions to potency vs. off-target effects .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina with PDB: 1M17) to identify key interactions (e.g., H-bonding with the acetamide carbonyl) .
  • MD (Molecular Dynamics) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to guide lead optimization .

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